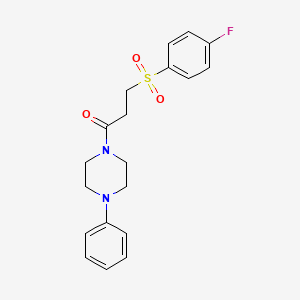

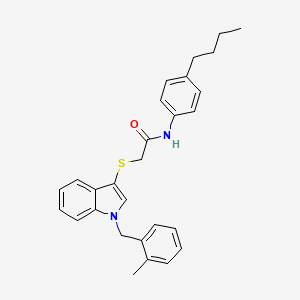

![molecular formula C19H14N4OS B2897581 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2097903-51-8](/img/structure/B2897581.png)

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule that likely contains a pyridine and pyrazine group, which are both aromatic heterocyclic compounds . Pyrazine derivatives have been used in the design of anti-tubercular agents .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .Aplicaciones Científicas De Investigación

Anti-Fibrotic Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide: and its derivatives have shown promising results in the treatment of fibrosis. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins, which can lead to organ dysfunction and failure. In a study, certain pyrimidine derivatives exhibited significant anti-fibrotic activity by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium . This suggests potential for these compounds to be developed into novel anti-fibrotic drugs.

Antimicrobial Activity

Pyrimidine derivatives, which share a structural similarity with the compound , are known to possess antimicrobial properties. These compounds can be designed to target various bacterial and fungal pathogens, providing a new avenue for the development of antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antitumor Activity

The pyrimidine core present in the compound is also associated with antitumor properties. Research has indicated that pyrimidine derivatives can act as inhibitors of certain cellular processes that are overactive in cancer cells, such as tyrosine kinases. By inhibiting these enzymes, the compounds can potentially halt the proliferation of cancer cells .

Anti-Tubercular Agents

Tuberculosis (TB) remains a major global health challenge, and the search for potent anti-tubercular agents is ongoing. Compounds with the pyrazine moiety have been investigated for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for TB. Molecular docking studies and in vitro assays suggest that these compounds could serve as a scaffold for developing new TB treatments .

CDK2 Inhibition for Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is an important target in cancer therapy, as it plays a crucial role in cell cycle regulation. Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related to the compound , have been discovered as novel CDK2 inhibitors. These compounds have shown good inhibitory effects, suggesting their potential use in cancer treatment strategies .

Pharmaceutical Synthesis and Drug Design

The compound’s structure is conducive to chemodivergent synthesis, allowing for the creation of various amides and imidazopyridines under different reaction conditions. This versatility is valuable in pharmaceutical synthesis, where the ability to generate diverse structures from common starting materials is advantageous. The compound’s synthesis involves mild and metal-free conditions, which is beneficial from an environmental and industrial perspective .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target proteins or enzymes essential for the survival and replication of this bacterium.

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the suppression ofMycobacterium tuberculosis H37Ra .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .

Pharmacokinetics

The compound demonstrates potent suppression of pyocyanin, synergizes with aminoglycoside antibiotic tobramycin against pa biofilms, and is active against a panel of clinical isolates from bronchiectasis patients . This suggests that the compound has favorable pharmacokinetics and bioavailability.

Result of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have a similar effect.

Propiedades

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCQCBNZXLJZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

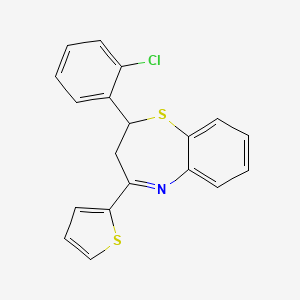

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)

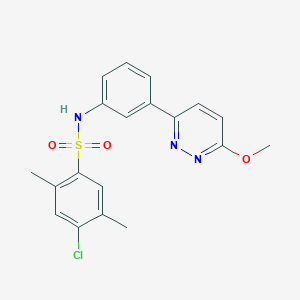

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)

![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)

![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2897516.png)

![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)